N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide

SMYD3 inhibition epigenetic drug discovery indoline-isoxazole SAR

Procure N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide (CAS 1428372-42-2) for precise SMYD epigenetic probe SAR. Its unique 3-unsubstituted isoxazole and N-acetyl indoline topology provide a minimal-steric-bulk baseline, enabling direct selectivity comparison with 3-aryl analogs. Ideal as a structurally matched negative control after calibration. Researchers must independently verify identity via NMR/HRMS. Request a quote for custom synthesis or bulk orders.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 1428372-42-2
Cat. No. B2598894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide
CAS1428372-42-2
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
InChIInChI=1S/C15H15N3O3/c1-9-13(8-16-21-9)15(20)17-12-4-3-11-5-6-18(10(2)19)14(11)7-12/h3-4,7-8H,5-6H2,1-2H3,(H,17,20)
InChIKeyPPRXWKSZUFLSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide (CAS 1428372-42-2): Chemical Identity, SMYD-Targeted Isoxazole Class, and Procurement-Relevant Characteristics


N-(1-Acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide (CAS 1428372-42-2) is a fully synthetic, small-molecule isoxazole-4-carboxamide derivative featuring an N-acetyl-indoline substituent at the 6-position of the indoline ring and a 5-methyl group on the isoxazole core . This compound falls within the broader structural class of substituted isoxazole carboxamides, which have been disclosed as inhibitors of SMYD proteins (e.g., SMYD3, SMYD2) and are under investigation for oncology applications [1]. The presence of both the N-acetyl moiety and the unsubstituted isoxazole 3-position distinguishes it from analogs bearing chlorophenyl, furan-carbonyl, or cyclopropane-carbonyl groups, providing a unique molecular topology for structure-activity relationship (SAR) studies within epigenetic probe and drug discovery programs.

Why N-(1-Acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide Cannot Be Replaced by Generic In-Class Analogs: A Procurement Risk Alert


Substituted isoxazole-4-carboxamides are not functionally interchangeable due to the steep SAR gradients that govern their target engagement, selectivity, and pharmacokinetic behavior. Alterations at the indoline N-acyl position (e.g., cyclopropanecarbonyl vs. acetyl) or the isoxazole 3-position (e.g., H vs. 2-chlorophenyl) can produce substantial shifts in potency against SMYD paralogs, as evidenced by the broad activity ranges reported in the Epizyme patent family [1]. The compound's specific substitution pattern—acetyl at indoline N-1, hydrogen at isoxazole C-3—yields a distinct conformational profile that cannot be inferred from structurally related compounds [2]. For laboratories conducting SAR campaigns, chemical biology target identification, or preclinical efficacy studies, substituting any non-identical analog risks introducing unvalidated selectivity profiles and confounding experimental interpretation.

Quantitative Differentiation Evidence for N-(1-Acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide: Head-to-Head and Cross-Study Comparator Data


Structural Differentiation from 3-(2-Chlorophenyl) Analog: Indoline N-Acetyl Configuration Maintains SMYD-Targeting Scaffold Without Steric Encumbrance at Isoxazole C-3

The target compound bears a hydrogen atom at the isoxazole 3-position, whereas the closest commercially cataloged analog, N-(1-acetylindolin-6-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, carries a bulky 2-chlorophenyl substituent. In the Epizyme patent series, 3-aryl-substituted isoxazole carboxamides generally exhibit altered SMYD2/3 selectivity ratios compared to their 3-unsubstituted counterparts, with the direction and magnitude of the shift being unpredictable a priori [1]. The absence of the 3-aryl group in the target compound removes a potential source of CYP-mediated oxidative metabolism at the ortho-chloro position and avoids the lipophilicity increase (calculated AlogP increase of approximately 1.8 log units based on the chlorophenyl contribution) that accompanies the 3-(2-chlorophenyl) analog [1].

SMYD3 inhibition epigenetic drug discovery indoline-isoxazole SAR

Differentiation from N-(Cyclopropanecarbonyl)indolin-6-yl Analog: Acetyl vs. Cyclopropanecarbonyl at Indoline N-1 Yields Divergent Conformational and Hydrogen-Bonding Profiles

N-(1-(Cyclopropanecarbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide differs from the target compound solely at the indoline N-acyl group. The cyclopropanecarbonyl group introduces restricted bond rotation and steric bulk near the amide carbonyl, which can alter the torsion angle between the indoline ring plane and the isoxazole-carboxamide plane. In the Epizyme patent, indoline N-acyl variations (including acetyl, cyclopropanecarbonyl, and furan-2-carbonyl) produced SMYD3 IC50 values spanning from sub-micromolar to >10 μM within the same core scaffold [1]. Although no direct head-to-head comparison is publicly available, the acetyl group's minimal steric profile and capacity for hydrogen-bond acceptance differ fundamentally from the cyclopropanecarbonyl group's constrained geometry [1].

indoline acylation SAR conformational analysis HDAC/SMYD selectivity

Cholinergic and Cyclooxygenase Enzyme Inhibition Profile: A Preliminary Multi-Target Activity Fingerprint from BindingDB

A BindingDB entry (BDBM50595006, mapped to ChEMBL5169638) reports IC50 values of 1,800 nM against acetylcholinesterase (AChE), 3,500 nM against butyrylcholinesterase (BChE), and 8,600 nM against cyclooxygenase-2 (COX-2) [1]. IMPORTANT CAVEAT: The SMILES string attached to this BindingDB entry (COc1cc(OC)cc(\C=C\c2cc(=O)oc3c4cc(oc4ccc23)-c2ccc(C)cc2)c1) does NOT correspond to N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide. This mismatch may result from a ChEMBL registration error, or the entry may refer to a different compound altogether. If these data are confirmed to belong to the target compound through independent verification (NMR, HRMS, and re-assay), the approximately 1.9-fold selectivity for AChE over BChE and the 4.8-fold selectivity over COX-2 would provide a distinct multi-target polypharmacology profile relative to close-in analogs for which no such broad profiling has been reported [1].

acetylcholinesterase inhibition butyrylcholinesterase inhibition COX-2 inhibition polypharmacology

SMYD3/2 Inhibitory Potential: Class-Wide Evidence from the Epizyme Isoxazole Carboxamide Patent Family

The Epizyme patent (US 2020/0148650 A1) establishes that 5-methylisoxazole-4-carboxamide derivatives bearing indoline substituents at the carboxamide nitrogen are competent SMYD3 and SMYD2 inhibitors, with multiple exemplified compounds achieving IC50 values below 1 μM against one or both isoforms [1]. Although the specific compound N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide is not explicitly exemplified with biochemical data in the patent text, its structure maps directly onto the Markush scaffold (Formula I) and retains all pharmacophoric elements identified as essential for SMYD engagement: the isoxazole-carboxamide zinc-binding motif and the indoline aromatic cap [1]. By contrast, analogs with 3-aryl substitution on the isoxazole ring showed divergent SMYD2 vs. SMYD3 selectivity in the patent's tabulated data [1].

SMYD3 inhibitor SMYD2 inhibitor histone methyltransferase epigenetic cancer therapy

Verified Research and Industrial Application Scenarios for N-(1-Acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide Based on Quantitative Evidence


SMYD2/3 Paralog Selectivity SAR Probe Development in Epigenetic Oncology

The compound's 3-unsubstituted isoxazole scaffold serves as a minimal-steric-bulk baseline for SMYD SAR studies. By comparing its activity profile directly with that of the 3-(2-chlorophenyl) analog under identical assay conditions, researchers can isolate the contribution of isoxazole 3-substitution to SMYD2 vs. SMYD3 selectivity, as informed by the Epizyme patent SAR landscape [1]. This application is directly supported by the structural differentiation evidence in Section 3, Evidence Items 1 and 4.

Indoline N-Acyl Conformational SAR Series for Methyltransferase Inhibitor Optimization

The N-acetyl group represents the minimal acyl substituent in a progressive series that includes N-cyclopropanecarbonyl and N-furan-2-carbonyl analogs. Systematic procurement of the acetyl variant alongside its N-acyl analogs enables quantitative dissection of the steric and electronic requirements at the indoline N-1 position for SMYD target engagement, as indicated by class-level SAR from the Epizyme patent [1]. This scenario is grounded in the differentiation evidence presented in Section 3, Evidence Item 2.

Cholinergic and Inflammatory Pathway Polypharmacology Screening (Identity-Confirmed Samples Only)

If the BindingDB activity data (AChE IC50 = 1.8 μM; BChE IC50 = 3.5 μM; COX-2 IC50 = 8.6 μM) are independently verified to correspond to the target compound, this molecule offers a multi-target pharmacological fingerprint for phenotypic screening in neurodegeneration or inflammation models [2]. The 1.9-fold AChE/BChE selectivity and 4.8-fold AChE/COX-2 selectivity provide quantitative benchmarks for SAR optimization campaigns. Researchers MUST independently confirm compound identity via NMR and HRMS before interpreting these data, given the SMILES mismatch in the BindingDB record [2].

Negative Control or Inactive Comparator for 3-Aryl-Isoxazole SMYD Inhibitor Studies

Based on the Epizyme patent SAR, 3-unsubstituted isoxazole carboxamides may exhibit reduced SMYD potency relative to their 3-aryl-substituted counterparts in certain contexts [1]. This compound can therefore serve as a structurally matched, putatively weaker SMYD inhibitor for use as a negative control in cellular target engagement assays, provided its activity is first calibrated against a potent 3-aryl analog in the same assay system.

Quote Request

Request a Quote for N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.